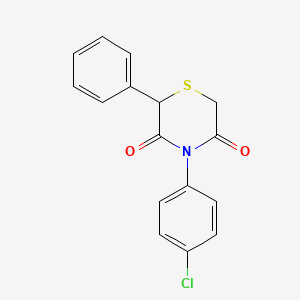
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione (4CPTMD) is an organic compound with a wide range of applications in the scientific and medical fields. It is a cyclic thiomorpholine derivative with a chlorophenyl group attached to the nitrogen atom. 4CPTMD has a variety of properties that make it highly suitable for use in research and development. It is a stable compound with a low melting point, and it is soluble in a variety of organic solvents. It has a low toxicity, making it safe for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One area of application involves the synthesis and structural analysis of chlorophenyl compounds. For instance, the synthesis and crystal structure of related chlorophenyl compounds have been explored, providing a foundation for understanding how substitutions on the phenyl ring influence molecular structure and interactions. Studies like those conducted by Lastovickova et al. (2018) and others highlight the importance of chlorophenyl derivatives in crystallography and material science, offering insights into molecular design and interaction mechanisms that could be relevant to the compound of interest (Lastovickova, La Scala, & Sausa, 2018).
Oxidizing Agent Properties
Chlorophenyl compounds have been investigated for their role as oxidizing agents. Zolfigol et al. (2006) described the use of a chlorophenyl-triazole-dione derivative as an effective oxidizing agent under mild conditions, suggesting potential chemical synthesis and catalytic applications for similar compounds (Zolfigol, Azarifar, Mallakpour, Mohammadpoor‐Baltork, Forghaniha, Maleki, & Abdollahi-Alibeik, 2006).
Antimicrobial and Antifungal Activity
Compounds with chlorophenyl groups have been evaluated for their antimicrobial and antifungal activities. The synthesis of novel antibacterial agents featuring the chlorophenyl motif, as researched by Sheikh et al. (2009), underscores the potential of chlorophenyl derivatives in developing new antimicrobial therapies (Sheikh, Ingle, & Juneja, 2009).
Photoluminescence and Electronic Applications
The photoluminescent properties of chlorophenyl-containing compounds, as investigated by Beyerlein and Tieke (2000), indicate potential applications in materials science, particularly in the development of organic electronic and photovoltaic devices (Beyerlein & Tieke, 2000).
Anticancer and Antitubercular Activities
Exploratory research into the anticancer and antitubercular properties of chlorophenyl derivatives, such as the work by Samala et al. (2014) and others, highlights the therapeutic potential of these compounds in treating various diseases (Samala, Kakan, Nallangi, Devi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-phenylthiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-12-6-8-13(9-7-12)18-14(19)10-21-15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBLAONALFJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide](/img/structure/B2626849.png)
![Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate](/img/structure/B2626850.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626852.png)
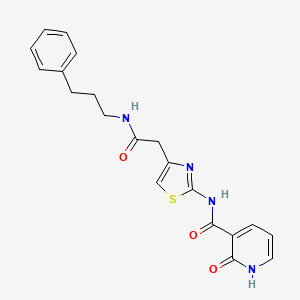
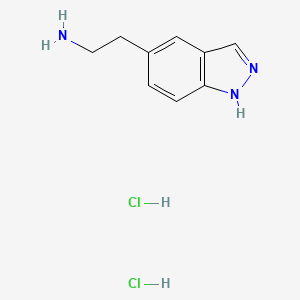
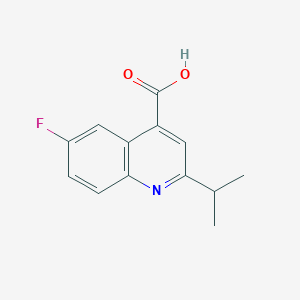
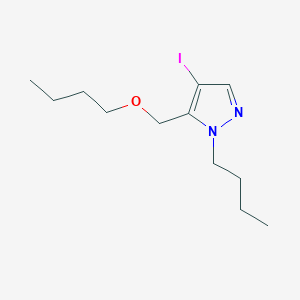
![N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2626860.png)
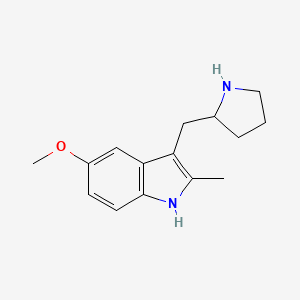
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2626866.png)
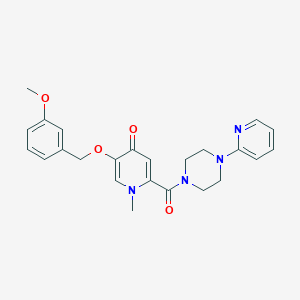
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2626869.png)
![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626870.png)
![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)